molecular formula C7H15NO2S B2841069 1-Methanesulfonyl-4-methylpiperidine CAS No. 301308-91-8

1-Methanesulfonyl-4-methylpiperidine

Cat. No.: B2841069
CAS No.: 301308-91-8
M. Wt: 177.26
InChI Key: GPHUVXVNXOIZLF-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-4-methylpiperidine is an organic compound belonging to the piperidine family. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry. This compound features a piperidine ring substituted with a methanesulfonyl group and a methyl group, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methanesulfonyl-4-methylpiperidine can be synthesized through several routes. One common method involves the reaction of 4-methylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Methanesulfonyl-4-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methanesulfonyl-4-methylpiperidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methanesulfonyl-4-methylpiperidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

  • 1-Methanesulfonylpiperidine
  • 4-Methylpiperidine
  • 1-Methylsulfonyl-4-ethylpiperidine

Uniqueness: 1-Methanesulfonyl-4-methylpiperidine is unique due to the presence of both a methanesulfonyl group and a methyl group on the piperidine ring. This dual substitution enhances its reactivity and makes it a versatile intermediate in chemical syntheses .

Properties

IUPAC Name

4-methyl-1-methylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-7-3-5-8(6-4-7)11(2,9)10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHUVXVNXOIZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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